5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in various scientific research areas. Its structure consists of a fused ring system that includes nitrogen, making it a heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of the catalysts, and ensuring the safety and environmental compliance of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines or alcohols, and substitution reactions may result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, useful in the development of pharmaceuticals or as probes for biological studies.
Medicine: Research into its medicinal properties could lead to the discovery of new drugs or therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azabicyclo[2.2.1]hept-2-ene: Another nitrogen-containing tricyclic compound with a different ring structure.
5-Azatricyclo[4.1.0.0~2,4~]heptane: A similar compound with a smaller ring system.
Uniqueness
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
441798-61-4 |
---|---|
Formule moléculaire |
C7H5N |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
5-azatricyclo[5.1.0.02,4]octa-1,4,6-triene |
InChI |
InChI=1S/C7H5N/c1-4-3-8-7-2-6(7)5(1)4/h3H,1-2H2 |
Clé InChI |
JOBLSRMHWACYGY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C3CC3=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.